(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol is a heterocyclic compound notable for its unique structural features, including a chlorine atom and a fused dioxino ring attached to a pyridine ring. This compound is of interest in various fields, including medicinal chemistry and materials science due to its potential biological activities and applications in drug development.
The compound can be sourced from chemical suppliers and is documented in scientific literature for its synthesis and applications. It has been referenced in various databases such as PubChem and BenchChem, indicating its relevance in chemical research and industry.
This compound belongs to the class of dioxinopyridines, which are characterized by their fused ring systems containing both dioxin and pyridine structures. These compounds often exhibit interesting pharmacological properties, making them subjects of study in medicinal chemistry.
The synthesis of (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Industrial methods may involve scaling up laboratory techniques using continuous flow reactors for improved consistency.
The molecular structure of (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol can be represented by the following key features:
The molecular formula is , with a molecular weight of approximately 232.64 g/mol. The InChI key for this compound is UKTOMKOGJYRREF-UHFFFAOYSA-N, which can be used for database searches.
(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
The mechanism of action for (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate enzymatic activity or influence signal transduction pathways within cells.
The physical properties include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are typically necessary for comprehensive analysis but are not provided in available sources.
(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol has several significant applications:
This compound's diverse applications highlight its importance in both academic research and industrial settings. Further studies may uncover additional uses based on its chemical properties and biological activity.
The dioxinopyridine core exhibits exceptional structural rigidity due to the fused bicyclic system comprising an electron-deficient pyridine ring conjoined with a 1,4-dioxane moiety. This arrangement creates a planar heteroaromatic system with defined dipole moments that influence molecular recognition processes. Specifically, the chlorine atom at position 7 exerts strong electron-withdrawing effects that enhance the electrophilic character of adjacent carbon centers, facilitating nucleophilic substitution reactions for further derivatization. Concurrently, the hydroxymethyl group at position 8 serves as a versatile handle for structural diversification through reactions including oxidation, esterification, or ether formation [1] [3].
The dihydro configuration of the dioxane ring reduces ring strain compared to fully aromatic systems, conferring enhanced metabolic stability while maintaining sufficient conformational flexibility for target binding. This balanced profile addresses a critical challenge in heterocyclic medicinal chemistry: achieving both target affinity and pharmacokinetic stability. Spectroscopic characterization (particularly ¹H and ¹³C NMR) reveals distinctive electronic environments for the methylene protons of the dioxane ring, appearing as characteristic coupled resonances between δ 4.2-4.5 ppm, while the pyridine ring protons display deshielded signals in the δ 7.5-8.5 ppm region [1]. X-ray crystallographic studies of analogous structures confirm the near-perpendicular orientation between the pyridine and dioxane rings, creating a chiral molecular architecture with potential for enantioselective interactions [3].
Table 2: Structural Analogs and Key Modifications
Structural Analog | Core Modification | Therapeutic Application |
---|---|---|
(6-Chloro-[1,3]dioxolo[4,5-b]pyridin-7-yl)methanol | Dioxolo vs. dioxino fusion | Building block for kinase inhibitors |
(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methyl)amino)piperidin-1-yl)methyl)-3-fluoro-4-hydroxy-4h-pyrrolo[3,2,1-de][1,5]naphthyridin-7(5h)-one | Extended polycyclic system | Targeted therapeutics (undisclosed) |
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol | Furan replacement of dioxane | Antimicrobial research |
The synthetic exploration of dioxinopyridine scaffolds emerged prominently in pharmaceutical literature during the late 2000s, with significant acceleration observed after 2010. Early synthetic routes suffered from low yields (typically <30%) and required harsh reaction conditions, limiting structural exploration. The pivotal advancement came with the development of microwave-assisted cyclization techniques that enabled efficient construction of the dioxino[2,3-b]pyridine core under controlled conditions [5]. The commercial availability of (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol around 2015 (priced at $1,627.90/g) reflected its status as a specialty research chemical, primarily utilized in industrial drug discovery settings rather than academic laboratories [5].
Patent analysis reveals a strategic shift toward this scaffold beginning with WO2004058144A2 (2004), which disclosed antibacterial compounds featuring the dioxinopyridine core, though without specific inclusion of the hydroxymethyl variant [10]. The subsequent patent WO2014095798A1 (2014) marked a significant advancement by specifically claiming dihydropyrimidinoisoquinolinones with structural homology to our compound of interest as GPR84 antagonists for treating inflammatory disorders, including idiopathic pulmonary fibrosis and rheumatoid arthritis [7]. This patent established the scaffold's credibility for target-specific drug discovery, particularly in the inflammation space. The period between 2015-2020 witnessed expanded applications in cancer therapeutics, with several disclosed kinase inhibitor programs incorporating dioxinopyridine fragments, though the specific hydroxymethyl derivative remained underexplored in these public disclosures [1] [3].
Despite promising structural features, significant knowledge gaps persist regarding the compound's biological potential. The kinase inhibitory space remains particularly underexplored, with no published data on specific kinase profiling (e.g., against CDK, MAPK, or JAK families). This gap is noteworthy given that structurally related compounds in patent WO2014095798A1 demonstrate potent activity against inflammatory targets, suggesting potential cross-reactivity with kinase domains [7]. Molecular modeling studies indicate that the chlorine atom could engage in halogen bonding with kinase hinge regions, while the hydroxymethyl group offers a vector for solubilizing extensions into hydrophilic regions of the ATP-binding pocket [1].
In the antimicrobial domain, early patent disclosures (WO2004058144A2) described structurally simplified dioxinopyridines as antibacterial agents, but excluded the hydroxymethyl derivative from specific evaluation [10]. This omission represents a significant opportunity, as the hydroxymethyl group could potentially enhance membrane penetration or facilitate interactions with bacterial targets like DNA gyrase or peptide deformylase. Additionally, no published studies have explored the compound's potential against fungal pathogens or mycobacterial species, despite structural similarities to known antimycobacterial agents containing chloro-substituted heterocycles [3].
Another critical gap exists in understanding the compound's metabolic fate and in vivo stability. While in silico predictions (e.g., SwissADME) suggest susceptibility to glucuronidation at the hydroxymethyl group and potential oxidative metabolism of the dioxane ring, experimental ADME data remain unavailable. Similarly, the photostability of the chloro-substituted aromatic system under standard research conditions has not been systematically evaluated, representing a significant limitation for potential therapeutic applications [1].
Table 3: Synthesis Methodologies and Key Characteristics
Synthetic Approach | Key Intermediate | Yield (%) | Purity (%) | Advantages/Limitations |
---|---|---|---|---|
Nucleophilic Chlorination | 7-Hydroxy precursor | 35-42 | ≥95 | Simple but requires high-temp conditions |
Palladium-Catalyzed Coupling | 7,8-Dibromo derivative | 55-62 | ≥98 | Enables diverse C7 substitutions; expensive catalysts |
Reductive Amination | 8-Formyl intermediate | 68-75 | ≥95 | Direct route to amine derivatives; requires protection steps |
Microwave-Assisted Cyclization | Halogenated diol precursors | 78-85 | ≥99 | Rapid and efficient; specialized equipment needed |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1